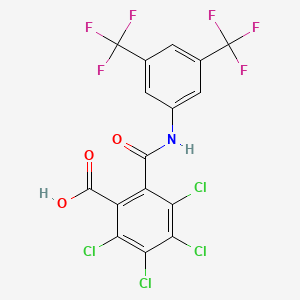

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a carboxylic acid group (-COOH), a carbamoyl group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The phenyl group is substituted with two trifluoromethyl groups (-CF3), which are electron-withdrawing groups. This means they can pull electron density away from the rest of the molecule, which can affect the compound’s reactivity .

Molecular Structure Analysis

The presence of the carbamoyl and carboxylic acid groups suggests that this compound can form hydrogen bonds. The trifluoromethyl groups are quite electronegative, which will influence the compound’s overall polarity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl groups and the presence of multiple functional groups. It could potentially undergo reactions typical of carboxylic acids and amides .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, its solubility would likely be relatively high due to the presence of several polar groups .Applications De Recherche Scientifique

1. Environmental Monitoring and Occupational Health

A study by Schettgen et al. (2022) discussed the use of Bis(2,4-dichlorobenzoyl)peroxide (2,4-DCBP) in the silicone rubber industry and its decomposition into various products, including polychlorinated biphenyl (PCB) congeners. The research highlighted the significance of monitoring occupational exposure to these chemicals due to potential health concerns, such as carcinogenic effects Schettgen et al. (2022).

2. Assessment of Environmental Contaminants

Lind et al. (2014) investigated the relationship between perfluoroalkyl substances (PFAS) and diabetes prevalence, revealing a complex non-linear relationship between perfluorononanoic acid (PFNA) and diabetes. This study underlines the importance of understanding how environmental contaminants, potentially including fluorinated compounds, can impact human health Lind et al. (2014).

3. Firefighter Health and Safety

Research conducted by Shaw et al. (2013) measured the presence of various polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans in firefighters, highlighting the significance of monitoring exposure to these compounds for occupational health and safety Shaw et al. (2013).

4. Human Biomonitoring of Industrial Chemicals

A study by Frederiksen et al. (2014) focused on the excretion of non-persistent industrial chemicals, including phthalates and bisphenol A (BPA), in the Danish population. This type of research is crucial for assessing human exposure to a wide range of chemicals and understanding potential health effects Frederiksen et al. (2014).

Mécanisme D'action

Target of Action

Similar compounds have been shown to target cysteine residues in proteins . These targets play a crucial role in the function and regulation of proteins, and their modification can lead to changes in protein activity.

Mode of Action

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid interacts with its targets through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with its target, leading to a permanent modification of the target. This can result in changes to the target’s function, potentially altering the biological processes in which the target is involved.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-3,4,5,6-tetrachlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H5Cl4F6NO3/c17-9-7(8(14(29)30)10(18)12(20)11(9)19)13(28)27-6-2-4(15(21,22)23)1-5(3-6)16(24,25)26/h1-3H,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQNSRKCFSSQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H5Cl4F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)-3,4,5,6-tetrachlorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2446155.png)

![3-[(5-Azidopyridine-3-carbonyl)amino]cyclobutane-1-carboxylic acid;hydrochloride](/img/structure/B2446157.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2446161.png)

![N-butyl-3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2446171.png)